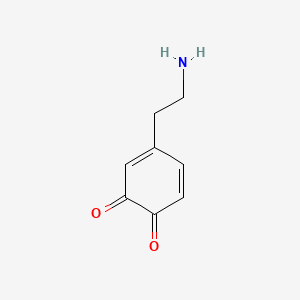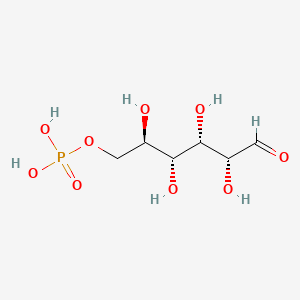
D-Glucose 6-phosphate
Descripción general
Descripción
Alfa-D-glucosa 6-fosfato: es una molécula de glucosa fosforilada donde el grupo fosfato está unido al sexto átomo de carbono del anillo de glucosa. Desempeña un papel crucial en varias vías metabólicas, incluida la glucólisis y la vía de las pentosas fosfato. Este compuesto es esencial para la producción de energía y los procesos biosintéticos en las células .
Aplicaciones Científicas De Investigación
La alfa-D-glucosa 6-fosfato se utiliza ampliamente en la investigación científica debido a su papel central en el metabolismo. Algunas de sus aplicaciones incluyen:
Bioquímica: Estudio de la cinética enzimática y las vías metabólicas.
Biotecnología: Ingeniería de microorganismos para una producción mejorada de biocombustibles y bioquímicos.
Farmacología: Desarrollo de fármacos que se dirigen a las vías metabólicas que involucran glucosa 6-fosfato.
Mecanismo De Acción
La alfa-D-glucosa 6-fosfato ejerce sus efectos principalmente a través de su participación en las vías metabólicas. Sirve como sustrato para varias enzimas, incluidas la hexokinasa, la glucosa 6-fosfato deshidrogenasa y la fosfoglucosa isomerasa. Estas enzimas catalizan reacciones que son cruciales para la producción de energía, la biosíntesis y el equilibrio redox en las células .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La alfa-D-glucosa 6-fosfato se puede sintetizar mediante la fosforilación de alfa-D-glucosa utilizando trifosfato de adenosina (ATP) en presencia de la enzima hexokinasa. Las condiciones de reacción típicamente implican una solución acuosa tamponada a un pH fisiológico de alrededor de 7.4 y una temperatura de 37 °C .
Métodos de producción industrial: La producción industrial de alfa-D-glucosa 6-fosfato a menudo implica procesos de fermentación microbiana. Los microorganismos como Escherichia coli y Saccharomyces cerevisiae se modifican genéticamente para producir en exceso la enzima hexokinasa, que cataliza la fosforilación de la glucosa para producir alfa-D-glucosa 6-fosfato .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Requiere glucosa 6-fosfato deshidrogenasa y dinucleótido de nicotinamida y adenina fosfato (NADP+).
Isomerización: Requiere fosfoglucosa isomerasa y una solución tamponada a pH fisiológico.
Principales productos:
Oxidación: 6-fosfogluconolactona y dinucleótido de nicotinamida y adenina fosfato reducido (NADPH).
Isomerización: Fructosa 6-fosfato.
Comparación Con Compuestos Similares
Compuestos similares:
Beta-D-glucosa 6-fosfato: Similar en estructura pero difiere en la configuración anomérica de la molécula de glucosa.
Fructosa 6-fosfato: Un isómero de la glucosa 6-fosfato involucrado en la glucólisis y la gluconeogénesis.
Glucosa 1-fosfato: Otra molécula de glucosa fosforilada involucrada en el metabolismo del glucógeno.
Singularidad: La alfa-D-glucosa 6-fosfato es única debido a su papel específico en la vía de las pentosas fosfato y su capacidad para generar NADPH, que es esencial para las reacciones anabólicas y el mantenimiento del equilibrio redox en las células .
Propiedades
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCHQHZLSJFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861585 | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-73-5, 2071722-98-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-glucose 6-phosphate (this compound) doesn't have a single specific "target" in the traditional sense like a drug or inhibitor. Instead, it interacts with a variety of enzymes and metabolic pathways. Here are some examples:
- Hexokinase: this compound is the product of the reaction catalyzed by hexokinase, which phosphorylates glucose. This is the first committed step of glycolysis, a central metabolic pathway for energy production. []
- Phosphoglucoisomerase: this compound is isomerized to D-fructose 6-phosphate by phosphoglucoisomerase, a key step in glycolysis. [, , , , ] This enzyme displays anomeric selectivity towards α-D-glucose 6-phosphate. []
- Glucose-6-Phosphate Dehydrogenase: In the pentose phosphate pathway, this compound is oxidized by glucose-6-phosphate dehydrogenase, producing NADPH and ultimately leading to biosynthesis of nucleotides and other essential molecules. [, ]
- Phosphoglucomutase: This enzyme catalyzes the reversible conversion of this compound to D-glucose 1-phosphate, the latter being a precursor for glycogen synthesis. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: this compound is the substrate for 1l-myo-inositol 1-phosphate synthase (mIPS), the enzyme responsible for the first committed step in myo-inositol biosynthesis. [] This pathway is crucial for cell signaling, membrane phospholipid synthesis, and stress tolerance in various organisms. []
A:
- Spectroscopic Data:
- 31P NMR: The chemical shift of the phosphate group in this compound is sensitive to its environment and ionization state. [, ]
- High Resolution Field Desorption Mass Spectrometry (FD-MS): Provides information about the molecular mass and fragmentation patterns of this compound and its derivatives. []
ANone: this compound is generally stable in solid form and in solution at neutral pH.
- Extraction and Purification: Extraction from plant material requires careful consideration to prevent degradation and loss. []
- Stability in Solution: Susceptible to hydrolysis under acidic conditions and at elevated temperatures. []
- Glucose-6-phosphate dehydrogenase (G6PDH): Used in diagnostic assays for G6PDH deficiency, a common genetic disorder. [, ]
- Phosphoglucoisomerase: Plays a role in glycolysis and gluconeogenesis, and its activity is important for various cellular processes. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: Involved in the biosynthesis of myo-inositol, a critical metabolite for cell signaling and membrane integrity. [, ]
ANone: While there's limited information on computational studies specifically focusing on this compound in the provided research, it's a common molecule studied in various contexts. Modeling approaches are likely used to investigate:
- Enzyme-Substrate Interactions: Understanding how this compound binds to enzymes like mIPS and how this binding affects catalysis. []
ANone: Several studies have investigated how modifications to the this compound structure affect its interaction with enzymes:
- C-2 Substituents: The electronegativity of substituents at the C-2 position influences the rate of dehydrogenation by glucose-6-phosphate dehydrogenase. [, ]
- Deoxyfluoro Analogs: Deoxyfluoro derivatives of this compound have been used to probe the role of specific hydroxyl groups in binding to enzymes like glucose phosphate isomerase. [, ]
- Phosphonate Analogs: Replacing the bridging oxygen in this compound with methylene, difluoromethylene, or monofluoromethylene groups affects the inhibitory potency towards mIPS, providing insights into active site interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




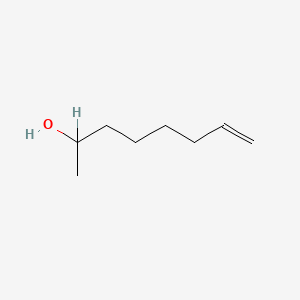
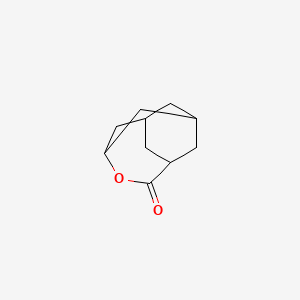



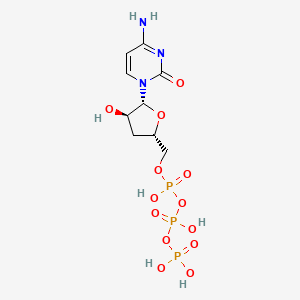
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)




